4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c17-11-1-3-13(4-2-11)25-10-15(24)21-5-6-22(14(23)9-21)16-19-7-12(18)8-20-16/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKPKWADXLCPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenylthiol with chloroacetyl chloride to form 2-(4-fluorophenyl)sulfanylacetyl chloride. This intermediate is then reacted with 1-(5-fluoropyrimidin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine and pyrimidine derivatives exhibit significant anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the structure can lead to improved efficacy against various cancer cell lines.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-{...} | Cancer cells (e.g., A431) | 12.5 | |
| 5-Fluorouracil derivative | Thymidylate synthase | 15.0 |
Inhibition of Tyrosinase
Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. The compound has shown potential as a tyrosinase inhibitor, which could be beneficial in cosmetic applications aimed at skin lightening. Kinetic studies have confirmed its competitive inhibition against tyrosinase.
| Inhibitor | Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-{...} | Competitive | 10.0 | Tyrosinase inhibition |
| Prototype | Non-competitive | 20.0 | Tyrosinase inhibition |
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects by modulating serotonin receptors, which are implicated in mood regulation and cognitive function. This suggests potential applications in treating disorders such as depression and anxiety.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperazine-based compounds, including the target compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications led to enhanced potency against breast cancer cells, demonstrating the importance of structural optimization in drug design.
Case Study 2: Skin Lightening Agents
A clinical trial assessed the efficacy of tyrosinase inhibitors for skin lightening in patients with melasma. The trial included participants treated with formulations containing the compound, resulting in significant reductions in melanin levels compared to placebo treatments.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluorophenyl and fluoropyrimidinyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogous piperazine derivatives:
Key Observations:
Fluorination Patterns: The target compound features fluorine atoms on both the phenyl and pyrimidine rings, whereas other derivatives like Compound 21 (trifluoromethyl) or the thiazolopyrimidine in (single fluorophenyl) exhibit distinct fluorination strategies. Fluorine in the pyrimidine ring may enhance electronic effects and binding specificity .
Sulfur-Containing Groups: The target’s sulfanyl acetyl group differs from sulfonyl or thiophene moieties in other compounds.
Core Ring Systems: The lactam (piperazin-2-one) core in the target compound contrasts with non-lactam piperazines (e.g., ). Lactamization reduces basicity, which may influence pharmacokinetic properties like blood-brain barrier penetration.
Biological Activity
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.36 g/mol. The structure features a piperazine ring, a fluorinated pyrimidine moiety, and a sulfanyl group attached to an acetyl chain, which are critical for its biological activity.
The biological activity of this compound primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammatory diseases. The presence of the fluorinated groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, possibly through apoptosis induction. |
| Antimicrobial Properties | Shows activity against specific bacterial strains, indicating potential for antibiotic development. |
| Neurological Effects | Preliminary data suggest it may modulate neurotransmitter systems, potentially useful in treating psychiatric disorders. |
Case Studies
-
Anticancer Efficacy
- A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .
- Antimicrobial Activity
- Neuropharmacological Potential
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-fluorophenylsulfanyl acetyl intermediates with piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 5-fluoropyrimidin-2-yl piperazine with 2-[(4-fluorophenyl)sulfanyl]acetyl chloride under reflux in ethanol or dichloromethane with potassium carbonate as a base .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) achieves >95% purity. Reaction yields (~48%) are influenced by stoichiometry and reflux duration .
- Critical parameters : Temperature control (70–80°C) and anhydrous conditions prevent side reactions like hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm structural integrity, particularly the sulfanyl acetyl and fluoropyrimidine moieties. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling .
- X-ray crystallography : Resolves piperazin-2-one ring conformation and intermolecular interactions (e.g., hydrogen bonding with trifluoroacetate counterions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 405.1 for [M+H]) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or phosphodiesterases due to structural similarity to pyrimidine-based inhibitors (e.g., IC determination using fluorescence polarization) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given the piperazine scaffold’s affinity for CNS targets .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance nucleophilic substitution efficiency .
- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates, reducing side-product formation .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and adjust stoichiometry dynamically .
Q. What computational strategies aid in predicting target interactions and resolving conflicting bioactivity data?
- Methodological Answer :
- Molecular docking : Simulate binding poses with homology models of GPCRs or kinases (e.g., using AutoDock Vina). Focus on fluorophenyl and pyrimidine interactions with hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity discrepancies across assays .
Q. How do structural modifications to the sulfanyl acetyl group alter pharmacokinetic properties?
- Methodological Answer :
- Pro-drug design : Replace the sulfanyl group with a disulfide bond to enhance membrane permeability, followed by in vitro redox stability testing .
- Metabolism studies : Use liver microsomes to identify oxidative hotspots (e.g., CYP450-mediated defluorination) and guide deuterium incorporation .
- LogP adjustment : Introduce polar substituents (e.g., hydroxyl) to reduce LogP from 3.2 to <2.5, improving aqueous solubility .
Q. What strategies resolve contradictions in reported IC values across different cell lines?
- Methodological Answer :
- Assay standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and ensure consistent cell passage numbers .
- Off-target profiling : Screen against a panel of 50+ kinases to identify polypharmacology effects .
- Transcriptomic analysis : Compare gene expression in sensitive vs. resistant cell lines to pinpoint resistance mechanisms (e.g., ABC transporter upregulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
